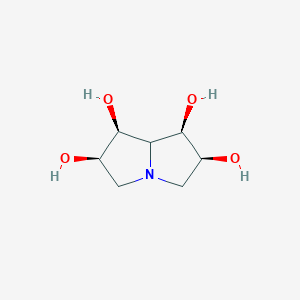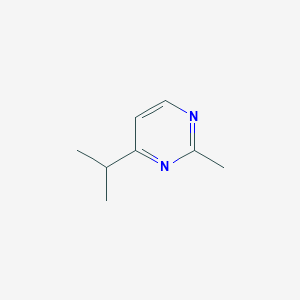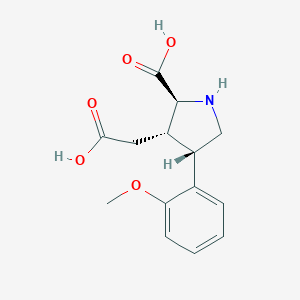
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of the amino acid proline and has been shown to have anti-inflammatory and analgesic properties.
Mechanism Of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid inhibits the activation of this pathway by preventing the degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and a reduction in inflammation.
Biochemical And Physiological Effects
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-1β, in animal models of inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its high solubility in water, which allows for easy administration and dosing. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is also stable under physiological conditions, which makes it suitable for in vivo studies. However, one limitation of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is its relatively low potency compared to other anti-inflammatory and analgesic drugs.
Future Directions
There are several future directions for the study of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. One potential application is in the treatment of cancer, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to inhibit the growth of cancer cells in vitro. Another potential application is in the treatment of neurodegenerative diseases, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease. Further studies are needed to elucidate the full potential of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in these and other disease states.
Synthesis Methods
The synthesis of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-methoxybenzaldehyde with proline ethyl ester in the presence of a catalytic amount of acetic acid. The resulting product is then hydrolyzed to yield 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. This method has been optimized to produce high yields of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and has been used in various scientific studies.
Scientific Research Applications
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain.
properties
CAS RN |
132785-33-2 |
|---|---|
Product Name |
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid |
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-20-11-5-3-2-4-8(11)10-7-15-13(14(18)19)9(10)6-12(16)17/h2-5,9-10,13,15H,6-7H2,1H3,(H,16,17)(H,18,19)/t9-,10+,13-/m0/s1 |
InChI Key |
RPYRLXFYICBMOZ-CWSCBRNRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CN[C@@H]([C@H]2CC(=O)O)C(=O)O |
SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
Other CAS RN |
132785-33-2 |
synonyms |
4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid MFPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



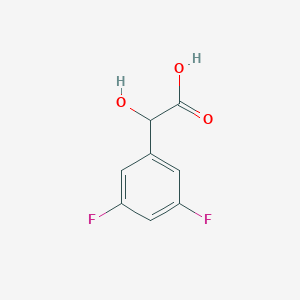
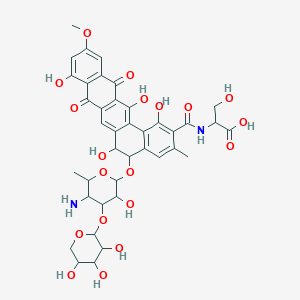
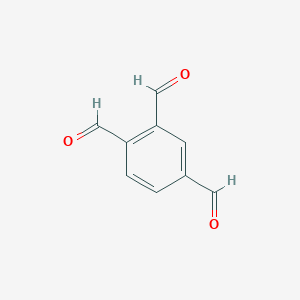
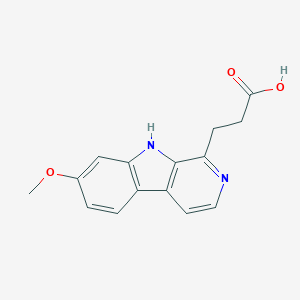
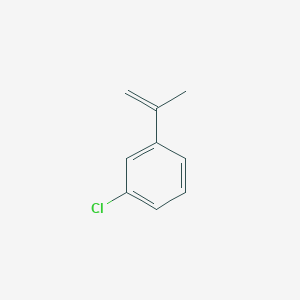
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
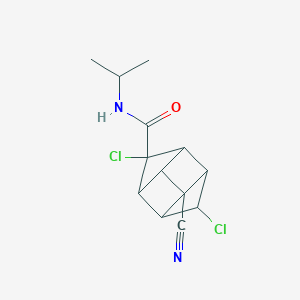
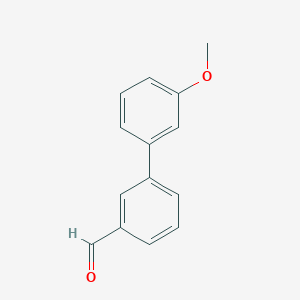
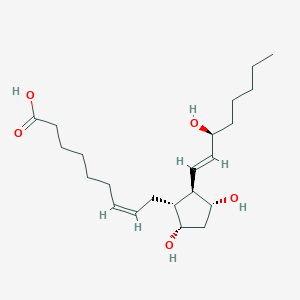
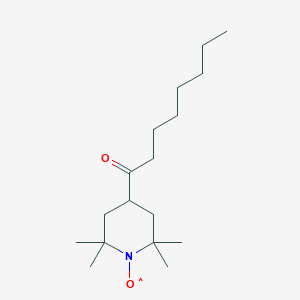

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
